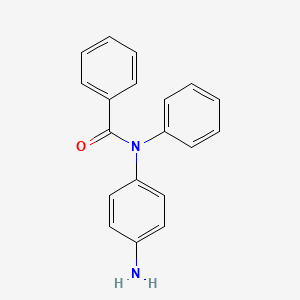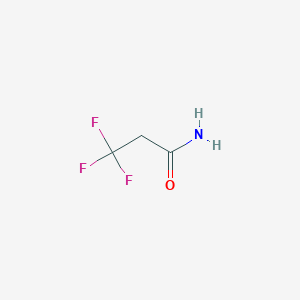
N-(4-aminofenil)-N-fenilbenzamida
Descripción general
Descripción
N-(4-aminophenyl)-N-phenylbenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an amide functional group (-CONH-) linked to a phenyl ring and a 4-aminophenyl group
Aplicaciones Científicas De Investigación
Chemistry:
- N-(4-aminophenyl)-N-phenylbenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and polymers.
Biology:
- This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design and synthesis of bioactive molecules that target specific enzymes or receptors.
Medicine:
- In medicinal chemistry, N-(4-aminophenyl)-N-phenylbenzamide derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit enzymes involved in disease pathways, such as DNA methyltransferases.
Industry:
- The compound is utilized in the production of dyes, pigments, and other materials. Its derivatives are used in the formulation of coatings, adhesives, and other industrial products.
Mecanismo De Acción
Target of Action
N-(4-aminophenyl)-N-phenylbenzamide is a potent inhibitor of DNA methyltransferase (DNMT) 1, 3A, and 3B . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in the regulation of gene expression.
Mode of Action
The compound interacts with DNMTs, inhibiting their activity. This interaction results in a decrease in DNA methylation, a process that can silence gene expression. By inhibiting DNMTs, N-(4-aminophenyl)-N-phenylbenzamide can potentially reactivate silenced genes .
Biochemical Pathways
The primary biochemical pathway affected by N-(4-aminophenyl)-N-phenylbenzamide is DNA methylation. DNA methylation is a crucial process in cellular function, affecting processes such as X-chromosome inactivation, repression of transposable elements, and genomic imprinting .
Result of Action
The inhibition of DNMTs by N-(4-aminophenyl)-N-phenylbenzamide can lead to changes in gene expression. This can potentially have various effects at the molecular and cellular levels, depending on the specific genes that are reactivated .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Aminolysis of Benzoyl Chloride:
Reactants: Benzoyl chloride and 4-aminodiphenylamine.
Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, at room temperature.
Procedure: Benzoyl chloride is added dropwise to a solution of 4-aminodiphenylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until completion.
Purification: The product is isolated by filtration, washed with cold solvent, and recrystallized from ethanol.
-
Direct Amidation:
Reactants: Benzoic acid and 4-aminodiphenylamine.
Conditions: The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Procedure: Benzoic acid and 4-aminodiphenylamine are mixed in an appropriate solvent (e.g., dichloromethane), followed by the addition of DCC and DMAP. The reaction mixture is stirred at room temperature until the formation of the amide bond is complete.
Purification: The product is purified by column chromatography using a suitable eluent.
Industrial Production Methods:
- Industrial production of N-(4-aminophenyl)-N-phenylbenzamide typically involves large-scale synthesis using the above methods, with optimization for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: The reaction is carried out in an aqueous or organic solvent, often under reflux conditions.
Products: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: The reaction is typically performed in an inert solvent such as tetrahydrofuran (THF) or ethanol.
Products: Reduction of the amide group can yield the corresponding amine.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Conditions: The reaction is carried out in an inert solvent, often at elevated temperatures.
Products: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Comparación Con Compuestos Similares
N-(4-aminophenyl)-4-aminobenzamide: Similar structure but with an additional amino group, leading to different reactivity and applications.
N-phenylbenzamide: Lacks the 4-aminophenyl group, resulting in different chemical properties and uses.
N-(4-methoxyphenyl)-N-phenylbenzamide:
Uniqueness:
- N-(4-aminophenyl)-N-phenylbenzamide is unique due to the presence of both an amide and an amino group, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential as a bioactive molecule make it a valuable compound in research and industry.
Propiedades
IUPAC Name |
N-(4-aminophenyl)-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c20-16-11-13-18(14-12-16)21(17-9-5-2-6-10-17)19(22)15-7-3-1-4-8-15/h1-14H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWGLPAQCQELSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73333-83-2 | |
| Record name | N-(4-aminophenyl)-N-phenylbenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















